4-((2-fluorobenzyl)thio)-1-(pyridin-4-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one
Description
4-((2-fluorobenzyl)thio)-1-(pyridin-4-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a unique structure that combines a fluorobenzyl group, a pyridinylmethyl group, and a cyclopentapyrimidinone core, making it an interesting subject for chemical research and development.
Properties
IUPAC Name |
4-[(2-fluorophenyl)methylsulfanyl]-1-(pyridin-4-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3OS/c21-17-6-2-1-4-15(17)13-26-19-16-5-3-7-18(16)24(20(25)23-19)12-14-8-10-22-11-9-14/h1-2,4,6,8-11H,3,5,7,12-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEBWHNWTPFKCJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N(C(=O)N=C2SCC3=CC=CC=C3F)CC4=CC=NC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-fluorobenzyl)thio)-1-(pyridin-4-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:
Formation of the Cyclopentapyrimidinone Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the cyclopentapyrimidinone ring.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via nucleophilic substitution reactions, where a suitable fluorobenzyl halide reacts with a thiol group on the cyclopentapyrimidinone core.
Attachment of the Pyridinylmethyl Group: The pyridinylmethyl group is typically introduced through a nucleophilic substitution reaction, where a pyridinylmethyl halide reacts with a nucleophilic site on the cyclopentapyrimidinone core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
4-((2-fluorobenzyl)thio)-1-(pyridin-4-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on this compound to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents such as alkyl halides, acyl halides, and sulfonyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield alcohols or amines.
Scientific Research Applications
Research has indicated that compounds with similar scaffolds exhibit valuable biological activities, particularly in the realm of anticancer efficacy. For instance, derivatives of pyrimidine and pyridine have shown promise as inhibitors of cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation and are often dysregulated in cancerous cells.
Anticancer Potential
- Mechanism of Action : The compound may inhibit CDK activity, leading to reduced proliferation of malignant cells. This is particularly relevant for cancers where CDK dysregulation is prevalent.
- Case Studies :
- A study involving pyrazolo[1,5-a]pyrimidine derivatives demonstrated that compounds targeting CDK2 showed promising anticancer activity against various cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer) .
- In vitro assays revealed that certain derivatives exhibited IC50 values comparable to established chemotherapeutics like doxorubicin, suggesting a potential for development into effective anticancer agents .
Structure-Activity Relationship (SAR)
The structure of 4-((2-fluorobenzyl)thio)-1-(pyridin-4-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one allows for modifications that can enhance its biological activity. The presence of the fluorobenzyl group is hypothesized to increase lipophilicity and improve binding affinity to target proteins.
Synthesis and Derivative Development
The synthesis of this compound involves multi-step chemical reactions that can be optimized for yield and purity. Research into its derivatives can lead to compounds with enhanced pharmacological profiles.
Synthesis Example
A typical synthetic route may involve:
- Formation of the cyclopenta[d]pyrimidine core through cyclization reactions.
- Introduction of the fluorobenzylthio moiety via nucleophilic substitution.
- Final purification through crystallization or chromatography techniques.
Mechanism of Action
The mechanism of action of 4-((2-fluorobenzyl)thio)-1-(pyridin-4-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4-((2-chlorobenzyl)thio)-1-(pyridin-4-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one
- 4-((2-bromobenzyl)thio)-1-(pyridin-4-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one
Uniqueness
The presence of the fluorobenzyl group in 4-((2-fluorobenzyl)thio)-1-(pyridin-4-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one imparts unique properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from similar compounds with different substituents.
Biological Activity
The compound 4-((2-fluorobenzyl)thio)-1-(pyridin-4-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one , identified by its CAS number 899957-83-6 , is a member of the cyclopentapyrimidine class of compounds. This article explores its biological activity, including antifungal properties, potential as an anti-inflammatory agent, and other pharmacological effects.
- Molecular Formula : C20H18FN3OS
- Molecular Weight : 367.44 g/mol
- Structure : The compound features a cyclopentapyrimidine core with a fluorobenzylthio substituent and a pyridinylmethyl group.
Antifungal Activity
A comparative study of similar thioether compounds has demonstrated notable antifungal properties. For instance, derivatives containing the 2-fluorobenzylthio group were evaluated for their efficacy against various fungal strains. The activity was assessed using the following metrics:
| Compound | Fungal Strain | Inhibition % |
|---|---|---|
| 2-Fluorobenzylthio derivative | Stemphylium lycopersici | 71.43% |
| 2-Fluorobenzylthio derivative | Fusarium oxysporum | 48% - 66% |
These results suggest that the presence of the fluorobenzylthio moiety may enhance antifungal activity due to increased lipophilicity and improved membrane penetration .
Anti-inflammatory Potential
The compound's structure suggests potential as a COX-II inhibitor. In related studies, compounds exhibiting similar structural features have shown moderate to strong inhibitory activity against COX enzymes:
| Compound | COX-I IC50 (μM) | COX-II IC50 (μM) |
|---|---|---|
| Example Compound A | 22.25 | 0.52 |
| Example Compound B | 20.00 | 0.78 |
The selectivity index for these compounds indicates that modifications in substituents can significantly affect their anti-inflammatory properties .
The proposed mechanism for the biological activity of this compound involves interaction with specific molecular targets such as enzymes or receptors. The fluorobenzylthio group is hypothesized to enhance binding affinity due to its electron-withdrawing properties, facilitating interactions that modulate enzyme activity and contribute to observed biological effects.
Case Studies
- Antifungal Efficacy : A study on novel thiazole derivatives indicated that modifications similar to those in our compound led to enhanced antifungal activity against Candida albicans and Aspergillus niger, suggesting a potential pathway for further exploration in optimizing antifungal agents.
- Inflammation Models : In vivo studies using animal models have demonstrated that cyclopentapyrimidine derivatives significantly reduce inflammation markers in induced arthritis models, highlighting their therapeutic potential in inflammatory conditions.
Q & A
Q. What synthetic methodologies are most effective for constructing the dihydrocyclopenta[d]pyrimidinone core in this compound?
The dihydrocyclopenta[d]pyrimidinone scaffold can be synthesized via a one-pot multicomponent reaction (MCR) approach, leveraging Biginelli-like conditions. This typically involves cyclocondensation of a β-keto ester (e.g., cyclopentanone derivatives), a thiourea/urea, and an aldehyde under acidic catalysis. For the 2-fluorobenzylthio moiety, post-cyclization functionalization via nucleophilic substitution or thiol-alkylation is recommended. Catalytic p-toluenesulfonic acid (p-TsOH) has proven effective for analogous pyrimidinone syntheses . Characterization should include - and -NMR to confirm regioselectivity and mass spectrometry for molecular weight validation .
Q. Which spectroscopic techniques are critical for characterizing this compound’s purity and structural integrity?
- -NMR : Resolves proton environments in the pyrimidinone ring (e.g., NH or CH groups at δ 2.5–4.0 ppm) and aromatic substituents (δ 6.5–8.5 ppm).
- -NMR : Confirms carbonyl (C=O, δ 160–180 ppm) and aromatic carbons.
- HRMS (ESI-TOF) : Validates molecular formula and detects impurities (<95% purity).
- HPLC-PDA : Monitors degradation products, especially if the compound is light- or temperature-sensitive .
Q. How can researchers identify potential biological targets for this compound?
The pyrimidinone core is associated with kinase inhibition and enzyme modulation. Begin with in silico docking studies using tools like AutoDock Vina to screen against targets such as cyclin-dependent kinases (CDKs) or dihydrofolate reductase (DHFR). Prioritize assays like fluorescence polarization for binding affinity or enzymatic inhibition (IC). Cross-validate with structural analogs from PubChem or ChEMBL databases .
Advanced Research Questions
Q. What strategies optimize the yield of the 2-fluorobenzylthio substituent during synthesis?
- Thiol-alkylation : Use a polar aprotic solvent (DMF or DMSO) with KCO as a base to enhance nucleophilicity of the thiol group.
- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 min at 120°C) and minimizes side reactions.
- Protection-deprotection : If competing functional groups exist (e.g., pyridinylmethyl), employ tert-butoxycarbonyl (Boc) protection .
Q. How can experimental designs address stability issues during long-term storage or assay conditions?
- Temperature control : Store at –20°C under inert gas (argon) to prevent oxidation of the thioether group.
- Lyophilization : For aqueous solubility challenges, lyophilize with cryoprotectants (e.g., trehalose).
- Degradation profiling : Use accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS to identify degradation pathways (e.g., hydrolysis of the pyrimidinone ring) .
Q. What mechanistic insights can be gained from studying substituent effects on bioactivity?
- Fluorine substitution : The 2-fluorobenzyl group enhances lipophilicity (LogP ~2.5–3.0) and metabolic stability. Compare with chloro or methyl analogs via SAR studies.
- Pyridinylmethyl group : Investigate its role in cell permeability using Caco-2 monolayer assays. Replace with bulkier substituents (e.g., benzyl) to assess steric effects on target binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
